molecular formula C16H18NO5P B12747700 4-(alpha-Phosphonobenzylamino)benzoic acid ethyl ester CAS No. 182227-98-1

4-(alpha-Phosphonobenzylamino)benzoic acid ethyl ester

Cat. No.: B12747700
CAS No.: 182227-98-1
M. Wt: 335.29 g/mol
InChI Key: SAQDMEDRCBESIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(alpha-Phosphonobenzylamino)benzoic acid ethyl ester is an organic compound that features both phosphonate and ester functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(alpha-Phosphonobenzylamino)benzoic acid ethyl ester typically involves a multi-step process. One common method starts with the preparation of the phosphonate ester, which is then reacted with a benzylamine derivative. The reaction conditions often require the use of a base, such as sodium hydride, and an organic solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(alpha-Phosphonobenzylamino)benzoic acid ethyl ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphonate group typically yields phosphonic acids, while reduction of the ester group results in alcohols .

Scientific Research Applications

4-(alpha-Phosphonobenzylamino)benzoic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(alpha-Phosphonobenzylamino)benzoic acid ethyl ester involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(alpha-Phosphonobenzylamino)benzoic acid ethyl ester apart from these similar compounds is its dual functionality, combining both phosphonate and ester groups.

Properties

CAS No.

182227-98-1

Molecular Formula

C16H18NO5P

Molecular Weight

335.29 g/mol

IUPAC Name

(4-ethoxycarbonylanilino)methyl-phenoxyphosphinic acid

InChI

InChI=1S/C16H18NO5P/c1-2-21-16(18)13-8-10-14(11-9-13)17-12-23(19,20)22-15-6-4-3-5-7-15/h3-11,17H,2,12H2,1H3,(H,19,20)

InChI Key

SAQDMEDRCBESIC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCP(=O)(O)OC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.